molecular formula C21H29NO8 B1609264 Neopetasitenine CAS No. 60409-51-0

Neopetasitenine

Cat. No.: B1609264
CAS No.: 60409-51-0
M. Wt: 423.5 g/mol
InChI Key: RNNVXCSFOWGBQP-MWTIQZJTSA-N
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Mechanism of Action

Target of Action

Neopetasitenine, also known as Acetylfukinotoxin, is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are found in plants mainly belonging to Families Asteraceae/Compositae, Boraginaceae, and Fabaceae/Leguminosae

Mode of Action

It is known that pyrrolizidine alkaloids, the group to which this compound belongs, are hepatotoxic . This suggests that they may interact with liver cells and potentially disrupt normal liver function.

Biochemical Pathways

Given its classification as a pyrrolizidine alkaloid, it is likely that it interacts with biochemical pathways in the liver, potentially leading to hepatotoxicity .

Pharmacokinetics

This compound is rapidly absorbed and converted to petasitenine, its carcinogenic deacetylated metabolite, after oral administration . Petasitenine is slowly cleared from plasma . The human pharmacokinetics of this compound were estimated using a simplified physiologically based pharmacokinetic (PBPK) model formulated on experimental pharmacokinetic rat data .

Result of Action

It is known that pyrrolizidine alkaloids, the group to which this compound belongs, are hepatotoxic . This suggests that they may cause damage to liver cells and potentially disrupt normal liver function.

Action Environment

It is known that the plant from which it is derived, petasites japonicus, is widely consumed, suggesting that dietary intake and exposure could potentially influence its action .

It is also important to note that due to its hepatotoxicity, consumption of plants or foods containing pyrrolizidine alkaloids like this compound is restricted or prohibited in many countries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopetasitenine can be isolated from Petasites japonicus through a series of extraction and purification steps. The plant material is typically dried and ground before being subjected to solvent extraction using organic solvents such as methanol or ethanol . The crude extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: large-scale extraction would follow similar principles as laboratory extraction, with emphasis on safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Neopetasitenine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound typically yields its N-oxide, while reduction can produce various reduced derivatives .

Scientific Research Applications

Neopetasitenine has several applications in scientific research:

Properties

IUPAC Name

[(1R,3'R,4R,6R,7R,11Z)-3',6,7,14-tetramethyl-3,8,17-trioxospiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO8/c1-12-10-21(13(2)29-21)19(26)28-16-7-9-22(5)8-6-15(17(16)24)11-27-18(25)20(12,4)30-14(3)23/h6,12-13,16H,7-11H2,1-5H3/b15-6-/t12-,13-,16-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNVXCSFOWGBQP-MWTIQZJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]2([C@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316916
Record name Neopetasitenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Neopetasitenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60409-51-0
Record name Neopetasitenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60409-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylfukinotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060409510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neopetasitenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neopetasitenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

212 °C
Record name Neopetasitenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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